![molecular formula C11H10N2O3 B387523 4-(4-Cyanoanilino)-4-oxobutanoic acid CAS No. 303213-70-9](/img/structure/B387523.png)
4-(4-Cyanoanilino)-4-oxobutanoic acid
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Overview
Description
4-(4-Cyanoanilino)-4-oxobutanoic acid is an organic compound with the molecular formula C11H8N2O3 It is a derivative of butanoic acid, featuring a cyano group attached to an aniline moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target the hiv-1 reverse transcriptase (rt) enzyme , which is a popular target in the field of antiretroviral drug development .
Mode of Action
Compounds with similar structures have been observed to bind to their targets in a distinct manner . For instance, some compounds bind in a “horseshoe” or “U” mode
Biochemical Pathways
Compounds that target the hiv-1 rt enzyme are known to affect the replication of the genetic material of hiv .
Result of Action
Compounds that inhibit the hiv-1 rt enzyme can prevent the replication of the genetic material of hiv , potentially leading to a decrease in the viral load.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanoanilino)-4-oxobutanoic acid typically involves the reaction of 4-cyanoaniline with a suitable butanoic acid derivative. One common method is the reaction of 4-cyanoaniline with succinic anhydride under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyanoanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(4-cyanoanilino)-4-oxo-2-butenoic acid.
Reduction: Formation of 4-(4-aminophenyl)-4-oxobutanoic acid.
Substitution: Formation of various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis:
- Used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo oxidation and reduction reactions allows for the creation of various derivatives .
-
Biological Studies:
- Investigated for its interactions with biological macromolecules. The cyano and amino groups can facilitate binding to proteins and enzymes, making it useful in studying enzyme kinetics and protein-ligand interactions .
-
Medicinal Applications:
- Explored for potential therapeutic properties, including:
- Anti-inflammatory Activity: Preliminary studies suggest its potential in reducing inflammation.
- Anticancer Properties: Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, providing a basis for further development as an anticancer agent .
- Explored for potential therapeutic properties, including:
- Industrial Uses:
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of 4-(4-Cyanoanilino)-4-oxobutanoic acid derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through modulation of signaling pathways related to cell survival .
Case Study 2: Enzyme Interaction
Research investigating the interaction of this compound with specific enzymes revealed that it acts as a competitive inhibitor. This finding suggests its potential use in drug design targeting enzyme-related diseases .
Comparison with Similar Compounds
Similar Compounds
4-Cyanoaniline: A simpler analog with similar reactivity but lacking the butanoic acid moiety.
4-(4-Cyanoanilino)-4-oxo-2-butenoic acid: An oxidized derivative with different chemical properties.
4-(4-Aminophenyl)-4-oxobutanoic acid: A reduced form with an amine group instead of a cyano group.
Uniqueness
4-(4-Cyanoanilino)-4-oxobutanoic acid is unique due to the presence of both a cyano group and a butanoic acid moietyIts ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes .
Biological Activity
4-(4-Cyanoanilino)-4-oxobutanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting data from various studies, including mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H10N2O3
- Molecular Weight : 218.21 g/mol
- SMILES Notation :
C(C(=O)O)C(=O)N(c1ccc(cc1)C#N)C(=O)O
This compound features a cyano group and an aniline moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and function.
- Anticancer Properties : The compound has been evaluated for its anticancer effects, particularly against breast and lung cancer cell lines. It appears to induce apoptosis in cancer cells by activating specific signaling pathways.
The mechanism through which this compound exerts its effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways within microbial cells and cancer cells.
- Induction of Apoptosis : Evidence suggests that it activates caspase pathways leading to programmed cell death in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, contributing to oxidative stress and subsequent cellular damage in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various derivatives of this compound. Results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Compound Derivative | MIC (µg/mL) | Target Bacteria |
---|---|---|
Derivative A | 5 | Staphylococcus aureus |
Derivative B | 15 | Escherichia coli |
Case Study 2: Anticancer Activity
In another study published in Cancer Letters, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed IC50 values as low as 10 µM for breast cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10 | Apoptosis induction |
A549 (Lung) | 25 | ROS generation |
Properties
IUPAC Name |
4-(4-cyanoanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXNEGDGLGDODH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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